molecular formula C11H8OS2 B14591961 2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- CAS No. 61087-72-7

2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo-

Cat. No.: B14591961
CAS No.: 61087-72-7
M. Wt: 220.3 g/mol
InChI Key: NHQQTPCYTSVBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- is an organic compound with a unique structure that includes a cyclobutenone ring, a phenyl group, and both methylthio and thioxo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropyl N-tosylhydrazone intermediates, which undergo a Rh-catalyzed ring expansion to form the cyclobutenone ring . The reaction conditions often include the use of rhodium catalysts and specific solvents to facilitate the transformation.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclobutenone ring can be reduced to form alcohols.

    Substitution: The phenyl and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The cyclobutenone ring and thioxo group are key structural features that enable the compound to bind to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobuten-1-one: A simpler analog without the methylthio and phenyl groups.

    2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one: A related compound with a dimethylamino group instead of a phenyl group.

Uniqueness

2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both methylthio and thioxo groups, along with the phenyl ring, distinguishes it from simpler analogs and related compounds.

Properties

CAS No.

61087-72-7

Molecular Formula

C11H8OS2

Molecular Weight

220.3 g/mol

IUPAC Name

2-methylsulfanyl-3-phenyl-4-sulfanylidenecyclobut-2-en-1-one

InChI

InChI=1S/C11H8OS2/c1-14-11-8(10(13)9(11)12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

NHQQTPCYTSVBGL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=S)C1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.